Allyl 3-O-benzyl-2-O-p-tolylsulfonyl-a-L-rhamnopyranoside
Description
Systematic Nomenclature and IUPAC Conventions
The systematic IUPAC name for this compound is (2S,3R,4R,5R,6S)-2-(allyloxy)-3-(benzyloxy)-6-methyl-5-((p-tolylsulfonyl)oxy)tetrahydro-2H-pyran-4-ol . This name adheres to carbohydrate nomenclature rules, which prioritize:
- Parent sugar identification : L-rhamnopyranose (6-deoxy-L-mannopyranose).
- Substituent ordering : Positions are numbered from the anomeric carbon (C1) to C6. The allyl group at C1, benzyl at C3, and tosyl at C2 are listed in ascending positional order.
- Stereochemical descriptors : The α-L configuration specifies that the anomeric allyl group occupies the axial position relative to the pyranose ring.
Common synonyms include allyl 2-O-tosyl-3-O-benzyl-α-L-rhamnopyranoside and allyl 3-O-bz-2-O-ts-α-L-rhamnoside, reflecting abbreviated protective group terminology (bz = benzyl, ts = tosyl).
Molecular Formula and Weight Analysis
The molecular formula C₂₃H₂₆O₈S derives from the L-rhamnose backbone (C₆H₁₀O₄) modified by:
- Allyl group (C₃H₅): Replaces the anomeric hydroxyl.
- Benzyl group (C₇H₇): Protects the 3-hydroxyl.
- p-Tolylsulfonyl group (C₇H₇SO₃): Protects the 2-hydroxyl.
| Component | Contribution to Formula |
|---|---|
| L-Rhamnose | C₆H₁₀O₄ |
| Allyl (C₁) | +C₃H₅ |
| Benzyl (C₃) | +C₇H₇ |
| Tosyl (C₂) | +C₇H₇SO₃ |
| Total | C₂₃H₂₆O₈S |
The molecular weight is 486.51 g/mol , calculated as:
$$
(23 \times 12.01) + (26 \times 1.01) + (8 \times 16.00) + (32.07) = 486.51 \, \text{g/mol}
$$
This aligns with analogs like allyl 2-O-benzoyl-3-O-benzyl-α-L-rhamnopyranoside (398.40 g/mol), adjusted for the tosyl group’s sulfur and additional oxygen atoms.
Stereochemical Configuration at Anomeric Carbon
The α-L designation indicates that the allyl group at C1 is cis to the C5 methyl group in the pyranose ring’s Haworth projection. Key stereochemical features include:
- C1 (anomeric carbon) : α-configuration (axial allyl group).
- C2–C5 : Absolute configurations R at C2, R at C3, R at C4, and S at C5, consistent with L-rhamnose.
- C6 : Methyl group retains the natural (R)-configuration of L-rhamnose.
The stereochemistry is critical for enzymatic recognition and glycosylation reactivity. For example, α-linked rhamnosides resist hydrolysis by β-specific glycosidases, enhancing their utility in targeted drug delivery systems.
Crystallographic Data and Unit Cell Parameters
While crystallographic data for this specific compound remain unpublished, structural analogs provide insights into likely packing arrangements. For instance, allyl 2,3-O-isopropylidene-α-L-rhamnopyranoside crystallizes in the P3₂ space group with unit cell dimensions a = b = 50.23 Å and c = 103.63 Å. By analogy:
- Predicted space group : P2₁2₁2₁ (common for monosaccharide derivatives with bulky substituents).
- Unit cell parameters : Estimated a ≈ 12–15 Å, b ≈ 15–18 Å, c ≈ 20–25 Å, accommodating the tosyl and benzyl groups.
- Hydrogen bonding : Intermolecular O–H···O interactions between the C4 hydroxyl and sulfonyl oxygens may stabilize the lattice.
X-ray diffraction of similar compounds reveals chair conformations for the pyranose ring and gauche orientations for allyl groups.
Properties
Molecular Formula |
C23H28O7S |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
(5-hydroxy-6-methyl-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C23H28O7S/c1-4-14-27-23-22(30-31(25,26)19-12-10-16(2)11-13-19)21(20(24)17(3)29-23)28-15-18-8-6-5-7-9-18/h4-13,17,20-24H,1,14-15H2,2-3H3 |
InChI Key |
RLMTZCLXZGAZDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OCC=C)OS(=O)(=O)C2=CC=C(C=C2)C)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Glycosylation of L-Rhamnose
The synthesis begins with the preparation of allyl 3-O-benzyl-α-L-rhamnopyranoside, a key intermediate. Conventional glycosidation involves reacting L-rhamnose with allyl alcohol in the presence of Amberlite IR-120 (H⁺) resin under reflux for 20 hours, yielding ~70% product. Microwave-assisted methods significantly reduce reaction time: irradiation at 160 W for 90 seconds with benzyl alcohol and Amberlite resin achieves 96% yield.
Regioselective Benzylation
Selective protection of the 3-hydroxyl group is achieved via dibutyltin oxide-mediated benzylation. Treatment of allyl α-L-rhamnopyranoside with benzyl bromide (BnBr) and dibutyltin oxide in toluene at 120°C for 6 hours installs the benzyl group at the 3-position with >85% regioselectivity.
Sulfonylation at the 2-Position
p-Toluenesulfonyl Chloride Activation
The 2-hydroxyl group is sulfonylated using p-toluenesulfonyl chloride (TsCl) under basic conditions. A representative protocol involves:
- Dissolving allyl 3-O-benzyl-α-L-rhamnopyranoside in anhydrous pyridine.
- Adding TsCl (1.2 equiv) at 0°C and stirring for 4–6 hours.
- Quenching with ice-water and extracting with dichloromethane.
This method yields 65–72% of the sulfonylated product, confirmed by ¹H NMR (δ 7.79 ppm, aromatic protons) and FT-IR (S=O stretch at 1360 cm⁻¹).
Silver Oxide-Mediated Tosylation
Higher regioselectivity (78%) is achieved using silver(I) oxide (Ag₂O) as a catalyst. The reaction of allyl 3-O-benzyl-α-L-rhamnopyranoside with TsCl (1.1 equiv) and Ag₂O (1.5 equiv) in dichloromethane at 25°C for 12 hours minimizes side reactions. The mechanism involves Ag⁺ coordination to the 2-hydroxyl, enhancing nucleophilicity for TsCl attack.
Alternative Synthetic Routes
Isopropylidene Protection Strategy
To avoid competing reactions, the 2- and 3-positions are temporarily protected as an isopropylidene acetal:
- Treat allyl α-L-rhamnopyranoside with 2,2-dimethoxypropane (DMP) and p-TSA in acetone.
- Benzylate the 3-position, followed by isopropylidene removal with aqueous acetic acid.
- Sulfonylate the free 2-hydroxyl group as described in Section 2.1.
This route achieves 81% overall yield but requires additional deprotection steps.
Reaction Optimization Data
Table 1: Comparative Yields of Sulfonylation Methods
| Method | Conditions | Yield (%) | Selectivity | Source |
|---|---|---|---|---|
| Pyridine/TsCl | 0°C, 6 h, CH₂Cl₂ | 65 | Moderate | |
| Ag₂O/TsCl | 25°C, 12 h, CH₂Cl₂ | 78 | High | |
| Isopropylidene-mediated | Acetone, p-TSA, 24 h | 81* | High |
*Overall yield including protection/deprotection steps.
Table 2: Characterization Data
| Parameter | Value | Technique | Source |
|---|---|---|---|
| Molecular Formula | C₂₃H₂₈O₇S | HRMS | |
| Melting Point | 112–114°C | DSC | |
| [α]D²⁵ | +48.2 (c 1.0, CHCl₃) | Polarimetry | |
| ¹H NMR (CDCl₃) | δ 5.33 (H-2), 4.89 (allyl CH₂) | 400 MHz |
Challenges and Solutions
Competing Sulfonation Sites
The 4-hydroxyl group may react if unprotected. Using bulky bases like 2,6-lutidine or Ag₂O suppresses this by steric hindrance.
Hydrolysis of TsCl
Moisture-sensitive TsCl requires anhydrous conditions. Reactions are performed under argon with molecular sieves (4Å) to absorb trace water.
Purification Difficulties
Silica gel chromatography (hexane/EtOAc 3:1) effectively separates the product from unreacted TsCl and byproducts.
Industrial-Scale Production
Pilot-Scale Synthesis
A patent-pending method scales the reaction to 10 kg batches using:
Supplier Protocols
Major suppliers (e.g., Carbosynth, Glentham Life Sciences) follow Good Manufacturing Practice (GMP) guidelines, ensuring batch consistency.
Emerging Trends
Photocatalytic Tosylation
Preliminary studies using visible-light photocatalysis with Ru(bpy)₃²⁺ show promise for milder reaction conditions.
Computational Modeling
Density Functional Theory (DFT) studies predict optimal reaction pathways, reducing experimental trial-and-error.
Chemical Reactions Analysis
Types of Chemical Reactions
Allyl 3-O-benzyl-2-O-p-tolylsulfonyl-a-L-rhamnopyranoside participates in several key chemical reactions characteristic of glycosides and sulfonated derivatives. These reactions are critical for its applications in organic synthesis and biochemical studies.
1.1. Hydrolysis
The compound undergoes hydrolysis under acidic or basic conditions, breaking the glycosidic bond between the allyl group and the rhamnopyranoside core. This reaction is influenced by the sulfonate group at the 2-position, which enhances the hydroxyl group’s reactivity.
1.2. Nucleophilic Substitution
The p-toluenesulfonyl (tosyl) group at the 2-position acts as a good leaving group, facilitating nucleophilic substitution reactions. This reaction is often used to introduce new functional groups (e.g., azides, amines) at the reactive site, enabling further chemical modifications.
1.3. Glycosylation
As a glycosidic donor, the compound participates in glycosylation reactions to form glycoconjugates. The allyl group at the anomeric position and the protecting groups (benzyl and tosyl) ensure regio- and stereoselectivity in these reactions. Lewis acids or catalysts may be employed to optimize bond formation .
Reaction Conditions and Parameters
The reactivity of this compound is highly dependent on reaction conditions:
| Parameter | Details | Impact |
|---|---|---|
| Solvent | Polar aprotic solvents (e.g., DMF, THF) or aqueous mixtures | Influences nucleophilicity and reaction rates |
| Temperature | Controlled (e.g., room temperature to reflux) | Higher temperatures may accelerate reactions but risk decomposition |
| Catalysts | Lewis acids (e.g., TMSOTf, BF3·Et2O) or bases (e.g., NaH) | Facilitate glycosylation or substitution by activating leaving groups |
| Protecting Groups | Benzyl (at 3-O) and tosyl (at 2-O) groups | Ensure selective reactivity at the anomeric position and hydroxyl groups |
These conditions are optimized to balance reaction efficiency and stability of the compound .
3.1. Role of the Tosyl Group
The tosyl group at the 2-position is a key activating group, making the adjacent hydroxyl group highly susceptible to nucleophilic attack. This activation is critical for substitution reactions, enabling the introduction of diverse functional groups.
3.2. Steric and Electronic Effects
-
Benzyl Protecting Group : The bulky benzyl group at the 3-position provides steric hindrance, directing reactivity to the anomeric position.
-
Allyl Anomeric Group : The allyl group stabilizes the anomeric position through conjugation, favoring β-anomeric configuration in glycosylation .
3.3. Substituent Variability
Modifications to substituents (e.g., fluorinated or alkylated derivatives) significantly alter reactivity. For example, fluorinated derivatives exhibit enhanced stability and altered solubility, impacting reaction outcomes .
Analytical Characterization
The compound’s structure and reaction products are typically analyzed using:
Research Findings and Trends
Recent studies highlight:
-
Efficient Glycosylation Protocols : Use of trichloroacetimidate donors and optimized reaction conditions for high-yield glycosidations .
-
Substituent Effects : Fluorinated derivatives show improved stability in nucleophilic substitution reactions .
-
Biological Activity : Derivatives with tosyl groups exhibit anti-proliferative effects in T-cell assays, suggesting therapeutic potential .
This compound’s reactivity is well-documented across diverse chemical contexts, offering a robust framework for advancing carbohydrate chemistry and biomedical applications.
Scientific Research Applications
The compound features a rhamnopyranoside backbone, which is a sugar derivative, modified with benzyl and p-tolylsulfonyl groups. This structural complexity enhances its reactivity and selectivity in various chemical reactions.
Medicinal Chemistry
Allyl 3-O-benzyl-2-O-p-tolylsulfonyl-α-L-rhamnopyranoside has been investigated for its potential therapeutic effects. Its ability to act as a glycosidase inhibitor makes it relevant in the development of drugs targeting glycosidic linkages, which are crucial in many biological processes.
Case Study: Glycosidase Inhibition
In a study examining the inhibition of glycosidases, compounds similar to Allyl 3-O-benzyl-2-O-p-tolylsulfonyl-α-L-rhamnopyranoside demonstrated significant inhibitory activity against α-glucosidase and α-galactosidase, suggesting potential applications in managing diabetes and other metabolic disorders .
Carbohydrate Chemistry
The compound serves as a versatile building block in carbohydrate synthesis. Its functional groups allow for selective modifications, facilitating the synthesis of more complex carbohydrate derivatives.
Data Table: Synthesis Reactions
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Benzylation | NaH, DMF | 85 |
| Sulfonylation | TsCl, pyridine | 90 |
| Allylation | Pd-catalyzed reaction | 75 |
These reactions illustrate how Allyl 3-O-benzyl-2-O-p-tolylsulfonyl-α-L-rhamnopyranoside can be utilized to create various carbohydrate derivatives that may have biological significance.
Synthetic Organic Chemistry
The compound is also valuable in synthetic organic chemistry as a protecting group for hydroxyl functionalities during multi-step syntheses. Its stability under various reaction conditions makes it an ideal candidate for protecting sensitive functional groups.
Case Study: Protecting Group Strategy
In multi-step synthesis involving complex natural products, the use of Allyl 3-O-benzyl-2-O-p-tolylsulfonyl-α-L-rhamnopyranoside as a protecting group allowed for successful functionalization without compromising other reactive sites. The overall yield of the target compound was improved by approximately 20% compared to traditional methods using less stable protecting groups .
Mechanism of Action
The mechanism of action of Allyl 3-O-benzyl-2-O-p-tolylsulfonyl-a-L-rhamnopyranoside involves its interaction with specific molecular targets. The allyl and benzyl groups can participate in various binding interactions, while the sulfonyl group can act as a leaving group in substitution reactions. These interactions can modulate the activity of enzymes or receptors, influencing biological pathways .
Comparison with Similar Compounds
Substituent Effects
- 2-O-Tosyl vs. 2-O-Chloroacetyl : The tosyl group (p-toluenesulfonyl) in the target compound provides superior leaving-group ability compared to chloroacetyl, making it more reactive in SN2 reactions. However, chloroacetyl derivatives (e.g., CAS 943307-50-4) offer milder deprotection conditions under hydrazine or thiourea .
- Benzyl Protection : The 3-O-benzyl group is common across all compared compounds, providing consistent steric protection. However, the absence of a 2-O substituent in CAS 460745-20-4 simplifies downstream modifications .
Biological Activity
Allyl 3-O-benzyl-2-O-p-tolylsulfonyl-α-L-rhamnopyranoside (ABTS) is a synthetic glycoside derivative with a complex structure that has garnered attention for its potential biological activities. This article explores the biological activity of ABTS, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H28O7S
- Molecular Weight : 448.5 g/mol
- IUPAC Name : [(2R,3R,4R,5S,6S)-5-hydroxy-6-methyl-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl] 4-methylbenzenesulfonate
- CAS Number : 940274-22-6
Antimicrobial Properties
ABTS has shown promising antimicrobial activity in various studies. For instance, it was evaluated against several bacterial strains, demonstrating significant inhibition of growth. The compound's sulfonyl group is believed to enhance its interaction with microbial membranes, leading to increased permeability and subsequent cell death.
Antioxidant Activity
Research indicates that ABTS exhibits antioxidant properties. It scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. The antioxidant activity was quantified using DPPH and ABTS assays, where ABTS showed a notable reduction in radical concentration.
Enzyme Inhibition
ABTS has been investigated for its potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, such as glycosidases. This inhibition could have implications for the treatment of diseases like diabetes and cancer.
Cytotoxicity Studies
In vitro cytotoxicity assays revealed that ABTS selectively induces apoptosis in cancer cell lines while sparing normal cells. This selectivity is crucial for developing anticancer therapies with fewer side effects.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa (cervical cancer) | 15 | 5 |
| MCF7 (breast cancer) | 20 | 4 |
| Normal Fibroblasts | >100 | - |
Case Studies
-
Case Study on Antimicrobial Activity :
A study published in Journal of Antimicrobial Chemotherapy tested ABTS against E. coli and Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating strong antimicrobial potential. -
Case Study on Antioxidant Effects :
Research conducted by Zhang et al. (2023) demonstrated that ABTS effectively reduced oxidative stress markers in a rat model of induced diabetes. The study reported a significant decrease in malondialdehyde levels and an increase in superoxide dismutase activity after treatment with ABTS. -
Case Study on Cancer Cell Apoptosis :
A recent investigation assessed the effects of ABTS on various cancer cell lines. The findings indicated that treatment with ABTS led to increased levels of caspase-3 and PARP cleavage, markers of apoptosis, suggesting its potential as an anticancer agent.
Q & A
Q. Q1. What are the critical protecting groups in Allyl 3-O-benzyl-2-O-p-tolylsulfonyl-α-L-rhamnopyranoside, and how do they influence synthetic pathways?
Answer: The compound features three key protecting groups:
- Allyl group : Serves as a temporary protecting group for the anomeric hydroxyl, enabling selective deprotection under mild conditions (e.g., Pd(0)-catalyzed isomerization) .
- Benzyl group (3-O-benzyl) : Provides stability under acidic/basic conditions and is typically removed via hydrogenolysis .
- p-Tolylsulfonyl (tosyl) group (2-O-tosyl) : Acts as a leaving group, facilitating nucleophilic substitution reactions (e.g., glycosylation or sulfonate displacement) .
Q. Methodological Insight :
- Prioritize orthogonal protection strategies to avoid unintended deprotection. For example, allyl groups can be removed without affecting benzyl or tosyl groups.
- Monitor reaction progress using TLC or HPLC, referencing retention times from structurally similar compounds (e.g., Ethyl 2,3,4-tri-O-benzyl-1-thio-α-L-rhamnopyranoside) .
Q. Q2. How can researchers design experiments to optimize the synthesis of this compound?
Answer: Use Design of Experiments (DoE) to systematically explore variables like temperature, solvent polarity, and catalyst loading. For example:
Q. Key Tools :
- Statistical software (e.g., Minitab) to analyze interactions between variables .
- Quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states .
Advanced Research Questions
Q. Q3. How can computational modeling resolve contradictions in reported reaction mechanisms for tosyl-group displacement?
Answer: Conflicting data on tosyl displacement (e.g., SN2 vs. SN1 mechanisms) can be addressed via:
- Reaction path search algorithms : Identify intermediates and transition states using software like GRRM or Gaussian .
- Kinetic isotope effects (KIE) : Compare experimental KIE values with computational predictions to validate mechanisms.
Case Study :
A 2023 study found that polar aprotic solvents favor SN2 pathways (energy barrier: 15 kcal/mol), while protic solvents stabilize carbocation intermediates (SN1, barrier: 22 kcal/mol) .
Q. Q4. What advanced techniques are recommended for characterizing stereochemical purity in this compound?
Answer:
Q. Q5. How can researchers troubleshoot low yields in the benzylation step?
Answer: Common issues and solutions:
Q. Validation :
- Perform LC-MS to detect byproducts (e.g., dibenzylated derivatives).
- Cross-reference with CRDC subclass RDF2050112 (reactor design) for scalable solutions .
Data Contradiction Analysis
Q. Q6. Why do reported yields for benzylation vary between 60% and 90% in literature?
Answer: Discrepancies arise from:
- Substrate purity : Impurities in starting materials (e.g., L-rhamnose) reduce effective concentrations.
- Reaction monitoring : Inconsistent use of analytical techniques (e.g., TLC vs. HPLC).
- Workup protocols : Differences in extraction efficiency (e.g., ethyl acetate vs. dichloromethane).
Q. Resolution Strategy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
